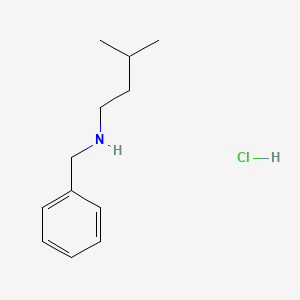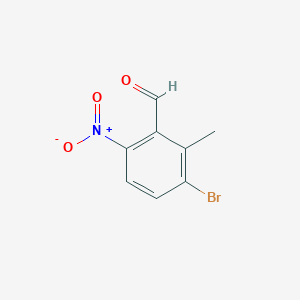
rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride: is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the piperazine ring, which is further stabilized by two hydrochloride groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride typically involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the 4-chlorophenyl group, resulting in the removal of the chlorine atom.
Substitution: The compound is prone to substitution reactions, where the chlorine atom can be replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Dechlorinated derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new drugs and materials.
Biology: In biological research, rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride is used to study the effects of piperazine derivatives on cellular processes. It is often employed in assays to investigate receptor binding and signal transduction pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being explored for its use in the treatment of various diseases, including neurological disorders and infections.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors on the surface of cells, triggering a cascade of intracellular events. These events can lead to changes in gene expression, protein synthesis, and cellular metabolism. The exact pathways involved depend on the specific biological context and the target receptors.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)piperazine: A closely related compound with similar biological activity.
2-(4-Chlorophenyl)piperazine: Another derivative with a different substitution pattern on the piperazine ring.
4-Chlorophenylpiperazine: A simpler compound lacking the additional hydrochloride groups.
Uniqueness: rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
769944-53-8 |
|---|---|
Molekularformel |
C10H15Cl3N2 |
Molekulargewicht |
269.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




